molecular formula C19H21BrN2O3S B2735184 4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 951573-18-5

4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B2735184
CAS No.: 951573-18-5
M. Wt: 437.35
InChI Key: INSZNDWNMJKBRT-UHFFFAOYSA-N
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Description

4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS 951573-18-5) is a high-purity chemical compound supplied with a minimum purity of 95% . This synthetic tetrahydroquinoline derivative is of significant interest in medicinal chemistry and epigenetic research. Tetrahydroquinoline is a privileged nitrogen heterocycle frequently found in nature and numerous pharmacologically active compounds, forming an essential core structure for developing biologically active molecules . This compound is structurally related to a class of sulfonamide-linked inhibitors developed for targeting bromodomains, which are epigenetic "reader" modules that recognize acetylated lysine residues on histones and other proteins . Specifically, the tetrahydroquinolin-2-one scaffold, as part of this compound's structure, has been identified as a viable chemotype for inhibiting bromodomain-containing proteins (BCPs) like TRIM24 and BRPF1 . These proteins are implicated in the regulation of gene expression and have been strongly linked to various human cancers, making them attractive targets for cancer research and therapeutic development . The presence of the bromobenzenesulfonamide group is a key feature that can contribute to potent binding affinity and selectivity. This product is intended for research applications such as investigating epigenetic mechanisms, exploring new oncology pathways, and conducting structure-activity relationship (SAR) studies. It is supplied For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-bromo-N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O3S/c1-2-3-12-22-18-10-7-16(13-14(18)4-11-19(22)23)21-26(24,25)17-8-5-15(20)6-9-17/h5-10,13,21H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSZNDWNMJKBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several scientific research applications, including:

Comparison with Similar Compounds

Structural Analogs with Modified Aliphatic Chains

  • 4-Bromo-N-(1-Propanoyl-1,2,3,4-Tetrahydroquinolin-6-yl)Benzene-1-Sulfonamide (BE18210) This analog (C₁₈H₁₉BrN₂O₃S, MW 423.32) replaces the butyl group with a shorter propanoyl chain. However, the propanoyl group introduces a ketone, which may enhance hydrogen-bonding interactions with biological targets .

Halogen-Substituted Sulfonamides

  • 4-Bromo-N-(4-Bromobenzenesulfonyl)-N-{4'-[(6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinolin-2-yl)Methyl]-[1,1'-Biphenyl]-4-yl}Benzene-1-Sulfonamide (8e) This compound (MW ~723–727) features dual bromo substituents on the benzene ring and a biphenyl-tetrahydroisoquinolin hybrid structure.
  • 4-Chloro and 4-Fluoro Analogs (8c, 8d)

    • 8c (Fluoro) : C₃₃H₃₀F₂N₃O₆S₂, MW 691. Melting point: 135.0–135.4°C.
    • 8d (Chloro) : C₃₃H₃₀Cl₂N₃O₆S₂, MW 723–725. Melting point: 220.0–224.5°C (decomposes).
      The chloro and fluoro analogs exhibit lower molecular weights and higher melting points than brominated derivatives, indicating stronger crystal lattice interactions. Fluorine’s smaller size improves solubility, while chlorine offers a balance between electronic effects and steric bulk .

Heterocyclic Core Modifications

  • Quinazolinone-Based Sulfonamides The compound 4-[(E)-2-{3-(4-Methoxyphenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl}Ethenyl]Benzene-1-Sulfonamide demonstrated 47.1% COX-2 inhibition at 20 μM. The butyl-2-oxo group could enhance hydrophobic binding in enzyme active sites .
  • Pyrazole and Thiadiazole Derivatives Compounds like 4-{[3-(3,5-Dimethyl-1H-Pyrazol-1-yl)-3-Oxopropyl]Amino}Benzene-1-Sulfonamide (18) incorporate pyrazole rings, which are smaller and more planar than tetrahydroquinolin. These structural differences likely influence pharmacokinetic profiles; pyrazole derivatives may exhibit faster metabolic clearance due to reduced steric hindrance .

Key Physicochemical Data

Property Target Compound 8c (Fluoro) 8d (Chloro) BE18210 (Propanoyl)
Molecular Weight ~480 (estimated) 691 723–727 423.32
Melting Point (°C) Not reported 135.0–135.4 220.0–224.5 Not reported
Solubility Low (bromo substituent) Moderate (fluoro) Low (chloro) Moderate (propanoyl)

Research Implications

Comparisons with fluoro, chloro, and propanoyl analogs highlight trade-offs between lipophilicity, metabolic stability, and synthetic feasibility.

Biological Activity

4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a synthetic organic compound classified within the quinoline derivatives. This compound has garnered attention due to its potential therapeutic applications and diverse biological activities. Its structure features a bromine atom at the 4-position of the benzamide ring and a butyl group attached to the nitrogen of the tetrahydroquinoline moiety, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or modulator, impacting various biological pathways. The precise mechanisms are still under investigation but are believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : Interaction with receptors can alter signaling pathways related to inflammation and other physiological responses.

Biological Activities

Research indicates that quinoline derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Some studies suggest that compounds similar to 4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide possess antimicrobial properties.
  • Anti-inflammatory Effects : Compounds in this class have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammation processes. For instance, related compounds have shown significant COX-2 inhibitory activity, suggesting potential use in treating inflammatory diseases .

Comparative Analysis

To understand the unique properties of 4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamideBromine at 4-position; butyl groupPotential COX inhibitor; antimicrobial
4-chloro-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamideChlorine instead of bromineSimilar activity profile; varies in potency
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamideNo halogen substitutionReduced interaction potential

Case Studies

Several case studies highlight the biological activity of compounds related to 4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide:

  • COX Inhibition Study : A study evaluated various quinoline derivatives for their COX inhibitory activity. The most potent compound exhibited a maximum inhibition of 47.1% at a concentration of 20 μM. This suggests that structural modifications can significantly enhance or reduce biological efficacy .
  • Antimicrobial Testing : In vitro assays demonstrated that quinoline derivatives displayed varying degrees of antimicrobial activity against different pathogens. These findings indicate the potential for developing new antimicrobial agents based on this scaffold.

Q & A

Q. What are the key synthetic pathways for 4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide?

Q. How is the compound characterized spectroscopically?

Q. What methods assess the compound’s solubility and stability under physiological conditions?

Methodological Answer:

  • Solubility: Use shake-flask method in PBS (pH 7.4) or DMSO. Measure via UV-Vis at λmax (~280 nm). Typical solubility: <10 µM in aqueous buffers, requiring formulation with cyclodextrins .
  • Stability:
  • pH Stability: Incubate in buffers (pH 1–9) at 37°C for 24 hrs. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient).

  • Thermal Stability: TGA/DSC to determine decomposition temperature (expected >200°C) .

    References:

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the sulfonamide group for target binding?

Methodological Answer:

  • Modifications:
  • Replace the 4-bromo group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) substituents to alter electronic effects .

  • Vary the butyl chain length to modulate lipophilicity (logP) and membrane permeability .

    • Assays:
  • Enzyme Inhibition: Test against carbonic anhydrase isoforms (e.g., hCA II/IX) using stopped-flow CO2 hydration assay .

  • Binding Affinity: Surface plasmon resonance (SPR) with immobilized target proteins.

    SAR Trends:

    SubstituentIC50 (hCA II)logP
    4-Br12 nM3.2
    4-CF38 nM3.8
    4-OCH325 nM2.5

    References:

Q. What mechanisms underlie contradictory biological activity data across studies?

Methodological Answer: Contradictions often arise from:

  • Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. tissue-extracted) .
  • Redox Interference: The 4-bromo group may react with cellular glutathione, altering activity in vivo vs. in vitro .
  • Resolution Strategy:
  • Replicate studies under standardized conditions (e.g., pH, temperature).

  • Use orthogonal assays (e.g., fluorescence polarization + SPR) to cross-validate .

    References:

Q. How can crystallography resolve the compound’s 3D conformation for target docking?

Methodological Answer:

  • Crystallization: Use vapor diffusion (hanging drop) with PEG 4000 as precipitant.
  • Data Collection: X-ray diffraction (resolution ≤1.8 Å) to determine torsion angles of the butyl chain and sulfonamide orientation .
  • Docking: Align crystal structure with target (e.g., hCA II active site) using AutoDock Vina. Key interactions:
  • Sulfonamide -SO2NH2 with Zn²+ in catalytic site.

  • 4-Bromo group in hydrophobic pocket .

    Example Crystallographic Data:

    ParameterValue
    Space GroupP21/c
    R-factor0.052
    Torsion Angle (C6-N-SO2)112°

    References:

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